molecular formula C7H5F3 B063300 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene CAS No. 164112-72-5

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene

Cat. No. B063300
CAS RN: 164112-72-5
M. Wt: 151.14 g/mol
InChI Key: GETTZEONDQJALK-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H5F3 . It is also known by other names such as trifluoromethylbenzene-d5 . The molecular weight of this compound is 151.14 g/mol .


Molecular Structure Analysis

The molecular structure of 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene consists of a benzene ring with a trifluoromethyl group attached to it . The compound has a total of 10 heavy atoms . The InChI representation of the molecule is InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.14 g/mol . It has a XLogP3 value of 3 , indicating its lipophilicity. The compound has no hydrogen bond donors, but has 3 hydrogen bond acceptors . It has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 151.06571838 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a complexity of 99.9 .

Scientific Research Applications

Organic Synthesis

Trifluoromethylbenzene-d5 is used in organic synthesis . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is used as a starting material for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

C–F Bond Functionalization

The compound is used in the study of C–F bond functionalization . The C–F bond is the strongest single bond in organic compounds, and its activation is a challenging task in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Trifluoromethylation

Trifluoromethylbenzene-d5 is used in the study of trifluoromethylation of carbon-centered radical intermediates . This process is important in the synthesis of pharmaceuticals, agrochemicals, and materials .

NMR Spectroscopy

The compound is used in NMR spectroscopy . The deuterium atoms in the compound make it useful for NMR studies, providing a unique signal that can be distinguished from other hydrogen atoms .

LC-MS Studies

Trifluoromethylbenzene-d5 is used in LC-MS (Liquid Chromatography-Mass Spectrometry) studies . The compound’s unique structure and properties make it useful for studying the behavior of similar compounds in LC-MS systems .

Simulation Visualizations

The compound is used in simulation visualizations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using this compound .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETTZEONDQJALK-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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